2,6-Difluoro-3-isopropoxybenzoic acid
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Overview
Description
2,6-Difluoro-3-isopropoxybenzoic acid is a chemical compound with the molecular formula C10H10F2O3. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoic acid core, which contributes to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of 2,6-Difluoro-3-isopropoxybenzoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for introducing fluorine atoms.
Oxidizing Agents: Potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acid derivatives, esters, and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential role in drug development, particularly in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and isopropoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methylbenzoic acid: Similar structure but with a methyl group instead of an isopropoxy group.
2,6-Difluoro-3-isopropoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
2,6-Difluoro-3-isopropoxybenzoic acid is unique due to the presence of both fluorine atoms and an isopropoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-3-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5(2)15-7-4-3-6(11)8(9(7)12)10(13)14/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBAIBKUEDCJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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